REACTION_SMILES
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[CH3:18][S:19]([CH3:20])=[O:21].[CH3:2][CH2:3][O-:4].[CH3:5][C:6](=[O:7])[CH:8]1[CH2:9][CH2:10]1.[CH:11]1([C:14](=[O:15])[O:16][CH3:17])[CH2:12][CH2:13]1.[Na+:1]>>[CH2:5]([C:6](=[O:7])[CH:8]1[CH2:9][CH2:10]1)[C:14]([CH:11]1[CH2:12][CH2:13]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C(CC(=O)C1CC1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |